molecular formula C10H14BrN B8730814 N-(3-bromopropyl)-N-methylaniline

N-(3-bromopropyl)-N-methylaniline

Cat. No.: B8730814
M. Wt: 228.13 g/mol
InChI Key: YWVIBERYLABRBJ-UHFFFAOYSA-N
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Description

N-(3-Bromopropyl)-N-methylaniline (CAS 186493-53-8) is a valuable aromatic amine intermediate in organic synthesis and pharmaceutical research . With the molecular formula C 10 H 14 BrN and a molecular weight of 228.13, this compound serves as a versatile building block, particularly useful in the synthesis of more complex molecules through nucleophilic substitution reactions . The structure features both an aromatic amine and a flexible bromoalkyl chain, making it a suitable precursor for the development of potential pharmacologically active compounds . Researchers utilize this compound in the exploration of new chemical entities, where it can act as a key intermediate in the formation of compounds with varied biological activities . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care; refer to the Safety Data Sheet for detailed hazard information (H301: Toxic if swallowed, H311: Toxic in contact with skin, H331: Toxic if inhaled) .

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

N-(3-bromopropyl)-N-methylaniline

InChI

InChI=1S/C10H14BrN/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3

InChI Key

YWVIBERYLABRBJ-UHFFFAOYSA-N

Canonical SMILES

CN(CCCBr)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Method Applications/Reactivity References
This compound C₁₀H₁₄BrN 228.13 3-bromopropyl Alkylation of N-methylaniline with 1,3-dibromopropane Intermediate for diamines; nucleophilic substitution
N-(2-Cyanoethyl)-N-methylaniline C₁₀H₁₂N₂ 160.22 2-cyanoethyl Cyanoethylation of N-methylaniline Dye/pigment intermediate; electroactive polymers
N-(3-Bromopropyl)phthalimide C₁₁H₁₀BrNO₂ 276.11 3-bromopropyl + phthalimide Substitution of phthalimide with 1,3-dibromopropane Protecting group in peptide synthesis; polymer modification
N1-Methyl-N1-phenylpropane-1,3-diamine C₁₀H₁₆N₂ 164.25 3-aminopropyl Reduction of this compound derivatives Ligand in coordination chemistry; epoxy curing agent
N-(2,3-Epoxypropyl)-N-methylaniline C₁₀H₁₃NO 163.22 2,3-epoxypropyl Epoxidation of allyl derivatives Epoxy resin precursor; reacts with amines via ring-opening

Reactivity and Application Differences

This compound vs. N-(2-Cyanoethyl)-N-methylaniline: The bromine atom in the former facilitates nucleophilic substitution (e.g., SN2 reactions), whereas the cyano group in the latter enables participation in cycloaddition or polymerization reactions . Toxicity: N-methylaniline derivatives (including the bromopropyl variant) are flagged as substances of very high concern (SVHC) due to genotoxicity risks, as detected in food-contact silicones .

This compound vs. N-(3-Bromopropyl)phthalimide :

  • The phthalimide group in the latter enhances thermal stability and acts as a protecting group for amines, contrasting with the unprotected secondary amine in the former .

Comparison with Epoxypropyl Derivatives :

  • N-(2,3-Epoxypropyl)-N-methylaniline exhibits higher reactivity toward amines and alcohols due to the strained epoxide ring, unlike the bromopropyl analogue, which requires catalysts for cross-coupling .

Preparation Methods

Standard Procedure

In a representative protocol:

  • Reagents : N-Methylaniline (10 mmol), 1,3-dibromopropane (8 equiv), anhydrous potassium carbonate (5 equiv), dry DMF (20 mL).

  • Conditions : Room temperature, 12–24 hours under inert atmosphere.

  • Workup : Filtration, extraction with diethyl ether, washing with brine, and column chromatography (hexane/ethyl acetate).

  • Yield : 45–50%.

Mechanistic Insights :
The reaction proceeds via an SN2 mechanism, where the lone pair on the nitrogen of N-methylaniline attacks the less hindered terminal bromine of 1,3-dibromopropane. Excess dibromopropane minimizes dialkylation, though trace amounts may require chromatographic separation.

Elevated Temperature and Solvent Effects

Heating to 60°C in acetonitrile reduces reaction time to 6 hours but risks byproduct formation (e.g., quaternary ammonium salts). Polar aprotic solvents like DMF enhance nucleophilicity, while toluene yields slower kinetics.

Catalytic Enhancements

Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial reactivity in biphasic systems, boosting yields to 60%.

Alternative Synthesis via Azide Intermediates

A two-step approach involving azide formation followed by Staudinger reaction has been reported:

Synthesis of N-(3-Azidopropyl)-N-Methylaniline

  • Reagents : this compound (from Method 1), sodium azide (1.2 equiv), DMF.

  • Conditions : Reflux at 80°C for 6 hours.

  • Yield : 80%.

Reduction to Target Compound

Hydrogenation over Pd/C or lithium aluminum hydride reduces the azide to the amine, though this route is less common due to handling hazards.

Comparative Analysis of Methodologies

Parameter Alkylation (Method 1) Azide Route (Method 2)
Reaction Time 12–24 h6 h (Step 1) + 2 h (Step 2)
Yield 45–50%60–65% (overall)
Byproducts Dialkylated speciesNone reported
Safety Concerns Lachrymator (dibromopropane)Explosive (azides)
Scalability HighModerate

Spectroscopic Characterization

Critical analytical data validate successful synthesis:

  • ¹H NMR (CDCl₃) : δ 7.25–7.22 (m, 2H, ArH), 6.74–6.69 (m, 3H, ArH), 3.51–3.44 (m, 4H, N–CH₂ and Br–CH₂), 2.96 (s, 3H, N–CH₃), 2.17–2.10 (m, 2H, CH₂).

  • ¹³C NMR : δ 149.2 (C–N), 129.5–112.7 (ArC), 50.9 (N–CH₂), 38.9 (CH₂–Br), 31.9 (N–CH₃).

  • HRMS (ESI) : m/z calcd. for C₁₀H₁₅BrN [M+H]⁺: 228.0388; found: 228.0385.

Challenges and Mitigation Strategies

Byproduct Formation

Dialkylation is suppressed using excess 1,3-dibromopropane (8 equiv). Silica gel chromatography (hexane:EtOAc 9:1) effectively isolates the monoalkylated product.

Industrial Applications and Derivatives

This compound serves as a precursor for:

  • Glycoconjugated Squaraine Dyes : Via copper-catalyzed azide-alkyne cycloaddition for bioimaging.

  • Anticancer Agents : Alkylation of piperazine derivatives for receptor targeting .

Q & A

Q. What are the optimal synthetic routes for preparing N-(3-bromopropyl)-N-methylaniline with high yield and purity?

this compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, a related compound, N-(3-bromopropyl)phthalimide, was synthesized using 1,3-dibromopropane and phthalimide potassium salt in DMF with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 70°C for 2 hours, achieving 88.3% yield after recrystallization . Similar methodologies can be adapted by substituting phthalimide with N-methylaniline. Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted starting materials or dimerized species.

Q. What analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the structure, particularly the presence of the bromopropyl chain (δ ~3.5–3.7 ppm for CH2_2Br) and N-methyl group (δ ~2.8–3.1 ppm) .
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) ensures molecular ion consistency with the calculated mass (C10 _{10}H14 _{14}BrN: theoretical ~227.03 g/mol).
  • Melting Point (mp): Compare experimental mp (e.g., 72–74°C for structurally similar bromopropyl compounds) to literature values to assess purity .

Q. How should this compound be stored to maintain stability?

Store in airtight, amber glass containers under inert gas (e.g., nitrogen) at 0–6°C to minimize degradation. Avoid exposure to moisture, strong oxidizers, or light, as the bromopropyl group is susceptible to hydrolysis and radical-mediated side reactions . Shelf life under optimal conditions is estimated at 6–12 months.

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the synthesis of this compound?

Side reactions, such as elimination (forming allylic bromides) or over-alkylation, can be minimized by:

  • Using a slight excess of N-methylaniline to drive the reaction toward mono-alkylation.
  • Employing low-polarity solvents (e.g., THF) to reduce nucleophilicity of byproduct anions.
  • Monitoring reaction progress via TLC or GC-MS to terminate the reaction before secondary products dominate .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

The bromine atom’s electronegativity enhances the electrophilicity of the adjacent carbon, facilitating SN _N2 reactions. However, steric hindrance from the N-methyl and phenyl groups may slow kinetics. Computational studies (e.g., DFT) can model transition states to predict regioselectivity in reactions with amines or thiols . Experimental validation via kinetic profiling (e.g., varying nucleophile concentrations) is recommended .

Q. What role does this compound play in polymer or heterocycle synthesis?

This compound serves as a precursor for functionalized monomers. For example, N-(3-azidopropyl)pyrrole was synthesized by substituting the bromine in N-(3-bromopropyl)pyrrole with sodium azide, enabling "click chemistry" applications . Similarly, coupling with thiols or amines can yield dendrimers or cross-linked polymers.

Q. How can contradictions in reported synthetic yields or stability data be resolved?

Discrepancies often arise from differences in reaction conditions (e.g., solvent purity, catalyst loading). Systematic reproducibility studies should:

  • Replicate methods under controlled atmospheres (e.g., inert gas vs. ambient air).
  • Compare purification techniques (e.g., column chromatography vs. distillation).
  • Use standardized analytical methods (e.g., HPLC for purity assessment) .

Methodological Considerations

Q. What computational tools are effective for predicting the reactivity of this compound?

Molecular modeling software (e.g., Gaussian, ORCA) can simulate reaction pathways and optimize transition states. For instance, Fukui indices help identify electrophilic/nucleophilic sites, while molecular dynamics (MD) simulations predict solvent effects .

Q. How to design kinetic studies for bromine displacement reactions involving this compound?

  • Use pseudo-first-order conditions with excess nucleophile (e.g., NaN3_3).
  • Monitor reaction progress via 1H^1H-NMR or IR spectroscopy (tracking Br–C bond cleavage at ~500 cm1^{-1}).
  • Calculate rate constants (kk) using the integrated rate law for SN _N2 mechanisms .

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